5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine (5M2P) is a novel compound that has recently been discovered and studied for its potential applications in various scientific fields. It is a member of the pyrimidine family, a class of heterocyclic compounds that contain four carbon atoms and two nitrogen atoms. 5M2P has several unique properties, such as good solubility in both organic and aqueous solvents, high stability in aqueous solutions, and good reactivity towards various compounds. These properties make it a promising candidate for a variety of applications in the scientific community.
Scientific Research Applications
5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine has been studied for its potential applications in various scientific fields. It has been found to be a useful reagent in organic synthesis, as it can be used to synthesize various compounds, including heterocyclic compounds and polymers. In addition, this compound has been studied for its potential applications in medicinal chemistry, as it has been found to be a good inhibitor of several enzymes, such as the enzyme that is involved in the metabolism of certain drugs. Finally, this compound has been explored as a potential therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine is not yet fully understood. However, it is believed that the compound interacts with certain enzymes in the body, such as cytochrome P450, which are involved in the metabolism of certain drugs. By inhibiting the activity of these enzymes, this compound can affect the metabolism of certain drugs, leading to a decrease in their effectiveness. In addition, this compound has been found to interact with certain proteins that are involved in the regulation of cell growth and differentiation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a number of beneficial effects, such as anti-inflammatory and anti-cancer properties. In addition, this compound has been found to be a good inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of certain drugs. Finally, this compound has been found to have a protective effect against oxidative stress, which can lead to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine in laboratory experiments is its high stability in aqueous solutions. This makes it a good choice for experiments that require the use of aqueous solutions. In addition, this compound is highly soluble in both organic and aqueous solvents, making it easy to work with in a variety of laboratory settings. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very reactive towards certain compounds, which can limit its use in certain syntheses. In addition, the compound is not very stable in the presence of light or heat, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for the study of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine. One potential direction is to further explore its potential applications in medicinal chemistry, as it has already been found to be a good inhibitor of certain enzymes. In addition, further research could be done to explore its potential therapeutic effects, such as its anti-inflammatory and anti-cancer properties. Finally, further research could be done to explore its potential applications in organic synthesis, as it has already been found to be a useful reagent for the synthesis of various compounds and polymers.
Synthesis Methods
The synthesis of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine is relatively straightforward and can be accomplished in a single step. The starting materials are piperidine and 6-(trifluoromethyl)pyridine-3-yl, which are reacted together in the presence of a base, such as sodium hydroxide. The reaction proceeds with the formation of an intermediate, which is then converted to the desired product, this compound. The reaction is highly efficient, with a yield of over 90%.
properties
IUPAC Name |
5-methoxy-2-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUUQLUGXRZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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